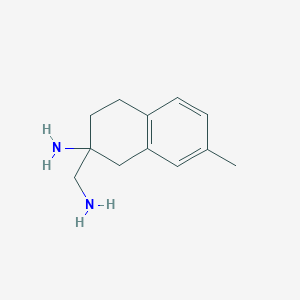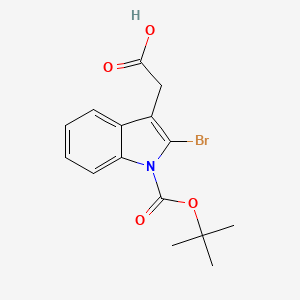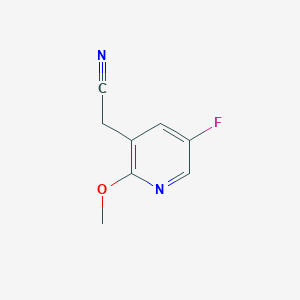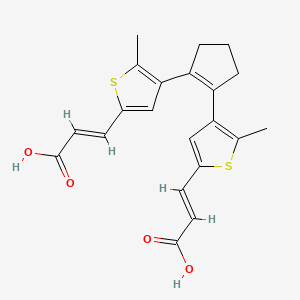
3,3'-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid is an organic compound featuring a cyclopentene core linked to two thiophene rings, each substituted with a methyl group and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid typically involves the following steps:
Formation of the Cyclopentene Core: The cyclopentene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Attachment of Thiophene Rings: The thiophene rings are introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Introduction of Acrylic Acid Moieties: The acrylic acid groups are added through a Heck reaction or similar carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moieties can be reduced to form the corresponding alcohols.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic solar cells due to its conjugated system and electron-donating properties.
Materials Science: Employed in the synthesis of photochromic materials that change color upon exposure to light.
Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with enzymes or receptors through its functional groups, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-chloro-2-methylthiophene)): Similar structure but with chlorine substituents instead of acrylic acid groups.
3,3’-(Perfluorocyclopent-1-ene-1,2-diylbis(5-methylthiophene)): Contains perfluorinated cyclopentene core.
Uniqueness
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid is unique due to its combination of a cyclopentene core with thiophene rings and acrylic acid moieties, providing a versatile platform for various chemical modifications and applications in advanced materials and electronics.
Propiedades
Fórmula molecular |
C21H20O4S2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(E)-3-[4-[2-[5-[(E)-2-carboxyethenyl]-2-methylthiophen-3-yl]cyclopenten-1-yl]-5-methylthiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C21H20O4S2/c1-12-18(10-14(26-12)6-8-20(22)23)16-4-3-5-17(16)19-11-15(27-13(19)2)7-9-21(24)25/h6-11H,3-5H2,1-2H3,(H,22,23)(H,24,25)/b8-6+,9-7+ |
Clave InChI |
LCMQSPWSPHYROY-CDJQDVQCSA-N |
SMILES isomérico |
CC1=C(C=C(S1)/C=C/C(=O)O)C2=C(CCC2)C3=C(SC(=C3)/C=C/C(=O)O)C |
SMILES canónico |
CC1=C(C=C(S1)C=CC(=O)O)C2=C(CCC2)C3=C(SC(=C3)C=CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)

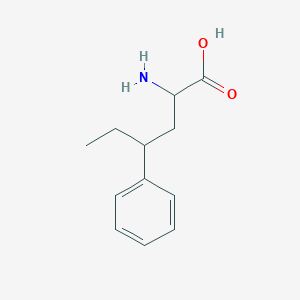

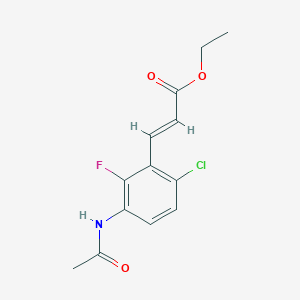


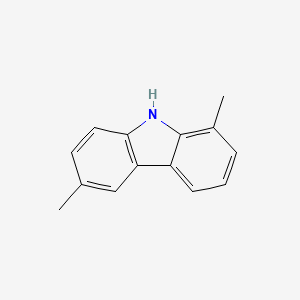
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)

